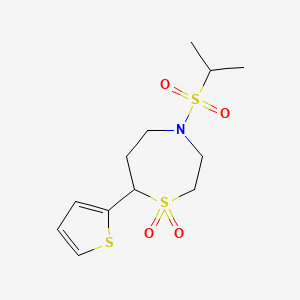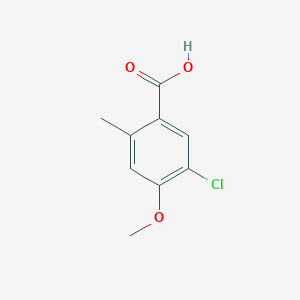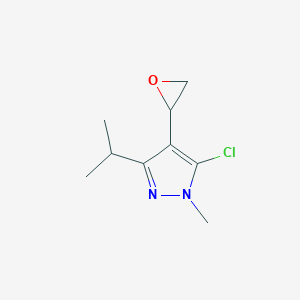
5-Chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CPY" and is synthesized using a specific method that involves the reaction of 1-methyl-3-propan-2-yl-1H-pyrazole-5-carbaldehyde with epichlorohydrin.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, this compound may reduce inflammation and provide analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-Chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole has anti-inflammatory and analgesic effects. It has also been shown to have cytotoxic effects on cancer cells. Additionally, this compound has been shown to have unique properties, such as its ability to form hydrogen bonds and its high thermal stability.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole in lab experiments is its unique properties, which make it a promising candidate for the development of new materials. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 5-Chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole. In the field of medicinal chemistry, further studies are needed to fully understand the mechanism of action of this compound and its potential use as an anti-inflammatory and analgesic agent. Additionally, studies are needed to determine the potential toxicity of this compound and its suitability for use in humans.
In the field of materials science, further studies are needed to explore the unique properties of 5-Chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole and its potential use as a building block for the synthesis of novel materials. Additionally, studies are needed to determine the stability and durability of materials synthesized using this compound.
Conclusion:
In conclusion, 5-Chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has shown potential applications in medicinal chemistry and materials science. Further studies are needed to fully understand the mechanism of action of this compound, its potential toxicity, and its suitability for use in humans. Additionally, studies are needed to explore the unique properties of this compound and its potential use as a building block for the synthesis of novel materials.
Synthesis Methods
The synthesis of 5-Chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole involves the reaction of 1-methyl-3-propan-2-yl-1H-pyrazole-5-carbaldehyde with epichlorohydrin. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The product is then purified using various techniques, such as column chromatography or recrystallization.
Scientific Research Applications
5-Chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole has shown potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been studied for its potential use as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in the treatment of cancer, as it has shown to have cytotoxic effects on cancer cells.
In the field of materials science, 5-Chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole has been studied for its potential use as a building block for the synthesis of novel materials. It has been shown to have unique properties, such as its ability to form hydrogen bonds and its high thermal stability, which make it a promising candidate for the development of new materials.
properties
IUPAC Name |
5-chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-5(2)8-7(6-4-13-6)9(10)12(3)11-8/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJXENOIRYJBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C2CO2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methyl-4-(oxiran-2-yl)-3-propan-2-ylpyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2443224.png)
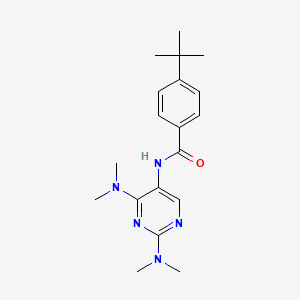
![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2443227.png)
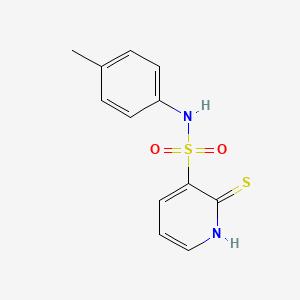
![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2443229.png)
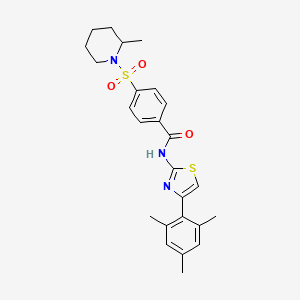



![[4-(4-Methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2443238.png)
![2-(3-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2443239.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,6-dimethoxybenzamide](/img/structure/B2443242.png)
